5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine 5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine Core binding factors (CBFs) are heterodimeric transcription factors consisting of a DNA-binding CBFα component (a RUNX protein) and an enhancer of binding, CBFβ.1 CBF dimers have central roles in hematopoiesis and, when dysfunctional, in leukemias. CBFβ inhibitor is a small molecule that binds to CBFβ and inhibits its association with Runx1 (IC50 = 3.2 µM). It blocks CBFβ-Runx1 interactions in ME-1 cells, acute myeloid leukemia cells harboring dysfunctional CBF, reducing proliferation without toxicity.
CBFβ Inhibitor is a cell-permeable inhibitor of CBFbeta,. It acts by binding to core binding factor beta.
Brand Name: Vulcanchem
CAS No.: 493028-20-9
VCID: VC0522864
InChI: InChI=1S/C12H14N2OS/c1-3-10-11(14-12(13)16-10)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14)
SMILES: CCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC
Molecular Formula: C12H14N2OS
Molecular Weight: 234.32 g/mol

5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine

CAS No.: 493028-20-9

Cat. No.: VC0522864

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

5-Ethyl-4-(4-methoxy-phenyl)-thiazol-2-ylamine - 493028-20-9

Specification

Description Core binding factors (CBFs) are heterodimeric transcription factors consisting of a DNA-binding CBFα component (a RUNX protein) and an enhancer of binding, CBFβ.1 CBF dimers have central roles in hematopoiesis and, when dysfunctional, in leukemias. CBFβ inhibitor is a small molecule that binds to CBFβ and inhibits its association with Runx1 (IC50 = 3.2 µM). It blocks CBFβ-Runx1 interactions in ME-1 cells, acute myeloid leukemia cells harboring dysfunctional CBF, reducing proliferation without toxicity.
CBFβ Inhibitor is a cell-permeable inhibitor of CBFbeta,. It acts by binding to core binding factor beta.
CAS No. 493028-20-9
Molecular Formula C12H14N2OS
Molecular Weight 234.32 g/mol
IUPAC Name 5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C12H14N2OS/c1-3-10-11(14-12(13)16-10)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3,(H2,13,14)
Standard InChI Key QHRCVGXBBIRPTE-UHFFFAOYSA-N
SMILES CCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC
Canonical SMILES CCC1=C(N=C(S1)N)C2=CC=C(C=C2)OC
Appearance Solid powder

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